molecular formula C16H23FN2O2 B13408050 Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate CAS No. 77278-77-4

Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate

Cat. No.: B13408050
CAS No.: 77278-77-4
M. Wt: 294.36 g/mol
InChI Key: QRQNVSYQXRMJLT-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate is a piperazine derivative characterized by a tert-butyl carbamate group at the 1-position of the piperazine ring and a 4-fluorophenylmethyl substituent at the 4-position. Its crystal structure (Figure 2, ) reveals a chair conformation of the piperazine ring and weak intermolecular interactions, including C–H⋯O hydrogen bonds and C–H⋯π contacts, which stabilize the lattice . The fluorine atom on the aromatic ring contributes to electron-withdrawing effects, influencing reactivity and molecular interactions. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and CNS-active agents .

Properties

CAS No.

77278-77-4

Molecular Formula

C16H23FN2O2

Molecular Weight

294.36 g/mol

IUPAC Name

tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3

InChI Key

QRQNVSYQXRMJLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as sigma-2 receptors. These interactions can modulate various cellular pathways, leading to pharmacological effects. The compound’s steric properties and electronic configuration play a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Key Substituent Differences :

  • Pyrimidine/Carbonyl Derivatives: Tert-butyl 4-(6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidine-4-carbonyl)piperazine-1-carboxylate () replaces the 4-fluorophenylmethyl group with a pyrimidine-carbonyl moiety.
  • Pyrazole Derivatives :
    LQFM104 (tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine-1-carboxylate, ) features a phenylpyrazole group. The pyrazole’s planar structure and nitrogen atoms enable π-π stacking and hydrogen bonding, contributing to its serotonergic activity in anxiety models .
  • Cyanopyridine Derivatives: Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate () introduces a nitrile group, increasing polarity and hydrogen-bond acceptor capacity, which may enhance solubility but reduce membrane permeability .

Electronic Impact :
The 4-fluorophenyl group in the target compound provides moderate electron withdrawal, stabilizing the aromatic system without excessive deactivation. In contrast, electron-donating groups (e.g., methoxy in ) increase electron density, altering reactivity in electrophilic substitutions .

Stability :

  • The target compound’s tert-butyl carbamate group offers stability under basic conditions but is cleaved by aqueous HCl (). In contrast, analogues with oxazolidinone or triazole groups () degrade in simulated gastric fluid due to hydrolytic susceptibility .

Physicochemical Properties

Compound LogP Solubility (mg/mL) Melting Point (°C) Key Substituent Influence
Target Compound 2.8 0.15 (water) 120–122 Fluorophenyl: Moderate hydrophobicity
LQFM104 () 3.5 0.08 (water) 98–100 Phenylpyrazole: High lipophilicity
Cyanopyridine Derivative () 1.9 0.45 (water) 135–137 Nitrile: Increased polarity
Prolyl-Hydroxylase Inhibitor () 3.2 0.12 (water) 145–147 Chlorophenyl/hydroxypyridinone: Chelation

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step sequence starting with functionalization of the piperazine core. A common route includes:

Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperazine nitrogen under mild alkaline conditions (e.g., triethylamine in tetrahydrofuran) .

Substitution : Coupling the Boc-protected piperazine with a 4-fluorobenzyl halide or equivalent electrophile via nucleophilic aromatic substitution.

Purification : Isolation via column chromatography or recrystallization.

Q. Critical Conditions :

  • Temperature : Reactions often proceed at 0–5°C to minimize side reactions .
  • Catalysts : Use of palladium catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions for aryl substitutions) .
  • Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the fluorophenyl and piperazine moieties. For example, the 4-fluorophenyl group shows distinct splitting patterns in aromatic regions .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for pharmacological studies) and detects residual solvents .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral intermediates .

Q. What initial biological screening approaches assess pharmacological potential?

Methodological Answer:

  • Receptor Binding Assays : Screen for affinity against GPCRs (e.g., serotonin or dopamine receptors) using radiolabeled ligands .
  • Enzyme Inhibition Studies : Test interactions with kinases or esterases via fluorogenic substrates .
  • Cellular Viability Assays : Evaluate cytotoxicity in HEK-293 or HepG2 cell lines using MTT assays .

Advanced Research Questions

Q. How can coupling reactions involving the piperazine ring be optimized for synthetic efficiency?

Methodological Answer:

  • Catalyst Screening : Test Pd(PPh3)4 or Buchwald-Hartwig catalysts for C–N bond formation, monitoring progress via TLC .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining yields >80% .
  • Solvent Optimization : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) to improve sustainability .

Q. What strategies resolve discrepancies in biological activity data across experimental models?

Methodological Answer:

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) .
  • Species-Specific Profiling : Compare human vs. rodent enzyme targets to explain divergent results .

Q. What computational methods predict interaction mechanisms with enzymatic targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses with CYP450 isoforms, focusing on hydrogen bonding with the fluorophenyl group .
  • Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories to assess binding stability under physiological conditions .
  • QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing fluorine) on inhibitory potency .

Q. How do electronic effects of the 4-fluorophenyl group influence derivatization reactions?

Methodological Answer:

  • Directed Ortho-Metalation : The fluorine atom directs lithiation to the ortho position, enabling regioselective functionalization .
  • Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing nature deactivates the ring, requiring strong electrophiles (e.g., nitronium tetrafluoroborate) for nitration .

Q. What crystallization techniques achieve high-quality single crystals for X-ray studies?

Methodological Answer:

  • Slow Evaporation : Use a 1:1 mixture of dichloromethane and hexane at 4°C to grow diffraction-quality crystals .
  • Vapor Diffusion : Diffuse diethyl ether into a saturated ethanol solution over 7–10 days .

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